Titanium carbide nitride (Ti2CN)

Description

Evolution and Significance within Transition Metal Carbonitrides

Transition metal carbonitrides are part of a larger group of materials known as transition metal carbides, nitrides, and carbonitrides, which are crucial in industries like steel and cemented carbides. diva-portal.org These compounds are formed with transition metals from the d-block of the periodic table and exhibit a complex bonding structure with covalent, ionic, and metallic characteristics. diva-portal.orgresearchgate.net This unique bonding imparts high thermal and electrical conductivities (metallic character) and significant mechanical hardness (covalent character). researchgate.net

The ability of transition metals to form solid solutions, such as Ti(C,N), allows for the fine-tuning of material properties. diva-portal.orgresearchgate.net For instance, the introduction of nitrogen into the titanium carbide lattice to form titanium carbonitride can enhance properties like hardness and wear resistance. This tunability is a key driver in the ongoing research and development of new transition metal carbonitride compositions for various technological applications. diva-portal.org

Context within MAX Phases and MXenes: Fundamentals and Interconversion

The significance of Ti2CN is deeply intertwined with the fascinating world of MAX phases and their two-dimensional (2D) derivatives, MXenes. nih.govelsevierpure.com

MAX Phases: These are a class of ternary carbides and nitrides with the general formula M(n+1)AXn, where 'M' is an early transition metal, 'A' is an A-group element (typically from groups 13 or 14), and 'X' is carbon and/or nitrogen. nanografi.comnih.gov MAX phases possess a unique layered crystal structure that gives them a combination of ceramic and metallic properties. nih.govnanografi.com They are known for being machinable despite their high stiffness, and they exhibit excellent thermal and electrical conductivity. mdpi.com Over 155 MAX phases have been synthesized, with many more theoretically predicted. elsevierpure.com

MXenes: MXenes are a family of 2D materials produced by selectively etching the 'A' layer from a MAX phase precursor. nanografi.comnih.gov The resulting 2D structure, with the general formula M(n+1)XnTx, where 'Tx' represents surface functional groups like -OH, -O, or -F, exhibits properties distinct from its parent MAX phase. nanografi.comnih.gov MXenes are noted for their high electrical conductivity, large surface area, and tunable surface chemistry, making them promising for applications in energy storage, such as supercapacitors. rsc.org

Interconversion: The synthesis of MXenes from MAX phases is a "top-down" approach. nih.gov The most common method involves wet chemical etching, often using hydrofluoric acid (HF), to remove the 'A' element. nanografi.comnih.gov For example, Ti3C2Tx, one of the most studied MXenes, is derived from the Ti3AlC2 MAX phase by etching out the aluminum layer. nih.govnih.gov

Interestingly, the process can also be reversed. It has been demonstrated that MAX phases can be reconstructed from MXenes. For instance, Ti3C2Cl2 MXene can be converted back into various MAX phases like Ti3GaC2, Ti3AlC2, and Ti3SnC2. researchgate.net This interconversion capability opens up new avenues for creating novel MAX phases and MXenes with tailored properties.

The following table summarizes the key characteristics of MAX phases and MXenes:

| Feature | MAX Phases | MXenes |

| General Formula | M(n+1)AXn | M(n+1)XnTx |

| Structure | 3D Layered Crystalline | 2D Layered |

| Synthesis | High-temperature synthesis from constituent elements | Selective etching of 'A' layer from MAX phase |

| Key Properties | Combination of metallic and ceramic properties, machinable, conductive | High electrical conductivity, large surface area, tunable surface chemistry |

| Relationship | Precursors for MXenes | Derived from MAX phases |

Current Research Paradigms and Future Directions

The research landscape for Ti2CN and related materials is vibrant and expanding. Current paradigms are focused on several key areas:

Novel Synthesis Techniques: While HF etching is a common method for producing MXenes, researchers are exploring alternative, potentially safer and more environmentally friendly synthesis routes, such as using molten salts. researchgate.net Efforts are also underway to develop bottom-up synthesis approaches like Atomic Layer Deposition (ALD) to create MAX phases and MXenes with high precision. m-era.net

Exploring New Compositions: The vast number of theoretically predicted but not yet synthesized MAX phases and MXenes presents a significant opportunity for discovery. nih.govelsevierpure.com Research is ongoing to synthesize new members of these families, including those with more exotic elemental combinations. nih.gov

Applications in Energy Storage: A major focus of MXene research is their application as electrode materials for supercapacitors and batteries. rsc.org Scientists are working to overcome challenges like ion transport limitations and material stability to improve performance and enable commercial applications. rsc.org Hybridization of MXenes with other materials like carbon nanotubes or metal oxides is a promising strategy to enhance their energy storage capabilities. rsc.org

Electrocatalysis: Transition metal carbides and nitrides are being investigated for their potential as electrocatalysts for reactions like the oxygen evolution reaction (OER), which is crucial for green energy technologies. acs.org

Biomedical Applications: The excellent biocompatibility and mechanical properties of titanium and its alloys make them suitable for biomedical implants. mdpi.com Research is exploring new titanium alloy compositions for improved performance in these applications. mdpi.com

Future research will likely continue to push the boundaries of material design and synthesis. The ability to precisely control the composition and structure of materials like Ti2CN at the atomic level will be crucial for unlocking their full potential. nih.gov Addressing challenges related to large-scale, cost-effective, and sustainable production will also be a key priority for translating laboratory discoveries into real-world technologies. rsc.org

Properties

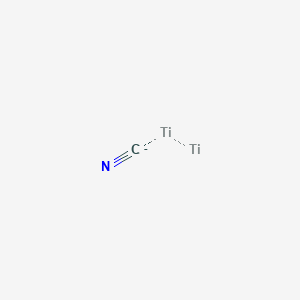

Molecular Formula |

CNTi2- |

|---|---|

Molecular Weight |

121.75 g/mol |

IUPAC Name |

titanium;cyanide |

InChI |

InChI=1S/CN.2Ti/c1-2;;/q-1;; |

InChI Key |

KNGFPHLGNCUHTB-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[Ti].[Ti] |

Origin of Product |

United States |

Synthetic Methodologies for Titanium Carbide Nitride Ti2cn and Derived Structures

Top-Down Approaches for MAX Phase Precursors

Top-down strategies focus on synthesizing bulk Ti₂CN MAX phase material, which can subsequently be processed. These methods typically begin with elemental or binary compound powders and use high temperatures to induce phase formation.

High-Temperature Solid-State Synthesis

High-temperature solid-state synthesis is a conventional and widely used method for producing MAX phases. This approach involves mixing stoichiometric amounts of precursor powders and heating them at elevated temperatures in a controlled atmosphere.

Detailed research findings indicate that the synthesis of bulk Ti₂AlN, a closely related MAX phase, can be challenging due to its strong chemical bonding and the thermodynamic stability of competing phases like TiN. mdpi.com A novel two-step annealing process has been developed to synthesize high-purity Ti₂AlN at lower temperatures than traditional methods. mdpi.com This process involves an initial anneal at 600 °C followed by a second at 1100 °C in an argon environment, which successfully produces the desired Ti₂AlN MAX phase while a single-step process at 1100 °C results in significant impurities. mdpi.com For other similar MAX phases like Ti₂SnC, pressureless sintering of elemental powders (titanium, tin, and graphite) in an argon atmosphere at temperatures between 600 °C and 1050 °C has been investigated. researchgate.net The formation of Ti₂SnC through this route involves intermediate phases such as Ti₆Sn₅ and Ti₅Sn₃. researchgate.net Molten salt assisted synthesis is another variant, which has been used to prepare Ti₂AlC–V₂AlC solid solutions at a relatively low temperature of 1000°С. researchgate.net Raising the temperature to 1100°С in this method helps to reduce the amount of impurity phases. researchgate.net

| MAX Phase | Precursors | Synthesis Method | Key Parameters | Observed Outcome | Reference |

|---|---|---|---|---|---|

| Ti₂AlN | Ti, Al, N powders | Two-Step Annealing | 1st Step: 600 °C; 2nd Step: 1100 °C; Argon atmosphere | High-purity Ti₂AlN MAX phase. | mdpi.com |

| Ti₂SnC | Ti, Sn, Graphite powders | Pressureless Sintering | 600-1050 °C; Argon atmosphere | Formation of Ti₂SnC via intermediate Ti-Sn compounds. | researchgate.net |

| Ti₂AlC–V₂AlC | Ti, V, Al, C powders | Molten Salt Assisted Synthesis | 1000-1100 °C | Formation of MAX phase solid solutions; higher temperature reduces impurities. | researchgate.net |

Self-Propagating High-Temperature Synthesis (SHS)

Self-Propagating High-Temperature Synthesis (SHS), also known as combustion synthesis, is an energy-efficient technique that utilizes the exothermic nature of the reaction between precursor powders. ias.ac.in Once initiated by a localized heat source, a combustion wave propagates through the reactant mixture, converting it into the final product. ias.ac.incore.ac.uk This method is characterized by rapid reaction rates and can produce high-purity materials. core.ac.uk

The SHS method has been successfully applied to produce a variety of MAX phases. mdpi.com For the Ti-Al-C system, SHS leads to the formation of Ti₂AlC and Ti₃AlC₂. ptmk.netimim.pl The synthesis is initiated by highly exothermic reactions that form Al-Ti intermetallics and TiC carbides, with the peak temperature reaching approximately 1600°C. ptmk.net These intermediate compounds then transform into the layered Ti-Al-C MAX phases. ptmk.net Microwave-assisted SHS is an advanced variant where microwave radiation selectively heats the reactants, which can initiate the synthesis in seconds. ptmk.netimim.pl The SHS process can also be combined with a compaction step to produce dense ceramic materials, as demonstrated in the Ti-Cr-Al-C system. researchgate.net The primary advantage of SHS is its ability to form materials quickly and with lower external energy input compared to conventional furnace heating. core.ac.uk

| MAX Phase System | Precursors | SHS Variant | Key Findings | Reference |

|---|---|---|---|---|

| Ti-Al-C | Elemental Ti, Al, C powders | Microwave-Assisted SHS | Reaction initiated by Al-Ti and TiC formation; peak temperature ~1600°C. ptmk.net | ptmk.netimim.pl |

| Ti-Cr-Al-C | Elemental Ti, Cr, Al, C powders | Forced SHS Compaction | Produces compact ceramic materials; product composition depends on starting mixture. researchgate.net | researchgate.net |

| Titanium Borides (e.g., TiB₂) | Elemental Ti, B powders | Plane Wave Propagation Mode | Reaction propagates as a wave front; produces well-crystallized, phase-pure borides. ias.ac.in | ias.ac.in |

| Titanium Carbide (TiC) | Elemental Ti, C powders | SHS | Combustion wave velocity can reach 25 cm/sec; produces fine TiC powders. core.ac.uk | core.ac.uk |

Other Advanced Precursor Preparation Techniques

Beyond conventional sintering and SHS, other advanced techniques have been developed to synthesize MAX phase precursors, often at lower temperatures or with improved phase purity.

Mechanical Alloying/Activation: This technique involves high-energy ball milling of precursor powders. The process reduces crystallite size and induces microstrain, which can significantly lower the reaction temperature for MAX phase formation. researchgate.net For instance, Ti₂SnC was synthesized at a relatively low temperature of 650°C from mechanically alloyed powders, as the large grain boundary areas and short diffusion pathways enhance sinterability. researchgate.net

High-Temperature Ball Milling: This method combines mechanical milling with elevated temperatures. It was used to directly fabricate Ti₂SnC powder from elemental reactants. researchgate.net The process first formed intermediate compounds like Ti₅Sn₃ and TiC after 5 hours of milling, which then reacted to form Ti₂SnC after 10 hours, a lower temperature and shorter time compared to conventional mechanical alloying followed by heat treatment. researchgate.net

Direct Synthesis of Ti₂CN

Direct synthesis methods are primarily employed to create Ti₂CN as thin films or coatings on various substrates. These techniques are crucial for applications in wear-resistant coatings for cutting tools and biomedical implants. nih.govwikipedia.org

Chemical Vapor Deposition (CVD) Techniques

Chemical Vapor Deposition (CVD) involves the reaction of volatile precursor gases on a heated substrate surface to form a solid film. For TiCN coatings, a common gas mixture includes a titanium source (like titanium tetrachloride, TiCl₄), a carbon source (like methane, CH₄), a nitrogen source (like nitrogen gas, N₂ or acetonitrile, CH₃CN), and a reducing agent (like hydrogen, H₂). bohrium.comiaea.org

The properties of the resulting TiCN film are highly dependent on the deposition parameters. Studies using an industrial-scale CVD system to deposit Ti(C,N) films from a TiCl₄–CH₃CN–H₂–N₂ gas mixture found that the growth rate is strongly dependent on the total pressure, suggesting a diffusion-limited process. bohrium.com The deposition temperature is typically in the range of 850–950 °C. bohrium.com The microstructure and mechanical properties, such as hardness, are significantly influenced by these conditions. bohrium.com For example, films deposited at 850 °C and 70 mbar exhibited a superior hardness of up to 30 GPa. bohrium.com CVD can also be used to create more complex coatings, such as Ti(BCN), by introducing additional precursors like boron trichloride (B1173362) (BCl₃). iaea.org

| Coating | Precursors | Temperature Range | Pressure Range | Key Findings | Reference |

|---|---|---|---|---|---|

| Ti(C,N) | TiCl₄, CH₃CN, H₂, N₂ | 850-950 °C | 70-700 mbar | Growth rate is dependent on total pressure; hardness can reach 30 GPa. | bohrium.com |

| Ti(BCN) | TiCl₄, CH₃CN, CH₄, BCl₃, N₂, H₂ | 850-1015 °C | LPCVD | Boron addition increases hardness but can lower adhesion. | iaea.org |

| TiN | TiCl₄, NH₃, H₂ | 650-1400 °C | 300-1000 Pa | A low N/Ti ratio in the gas phase leads to a dense, golden TiN film. | rsc.org |

| TiN | TiBr₄, NH₃ | 400-600 °C | Atmospheric | Liquid TiBr₄ source is convenient; films contain ~1 at% Br impurity. | harvard.edu |

Carbothermic Reduction-Nitridation Processes

The carbothermic reduction of titanium oxides in a nitrogen-rich environment is a foundational method for producing titanium carbonitrides. This process leverages the high-temperature reaction between a titanium oxide source, typically titanium dioxide (TiO2), and a carbon source, such as carbon black, in the presence of nitrogen gas.

A common approach is a two-step method designed to achieve high purity and control over the carbon-to-nitrogen atomic ratio. bohrium.comresearchgate.net

Step 1: Precursor Synthesis: Initially, a titanium oxycarbide (TiCnO1-n) precursor is synthesized by reacting titanium dioxide with carbon black in an inert argon atmosphere. This step is typically performed at high temperatures, for instance, 1773 K (1500 °C) for several hours. bohrium.com The gaseous byproducts in this stage can include both carbon monoxide (CO) and carbon dioxide (CO2), making precise stoichiometric control challenging. researchgate.net

Step 2: Reduction and Nitridation: The TiCnO1-n precursor is then mixed with a precisely calculated amount of additional carbon. This mixture undergoes a second high-temperature treatment, for example at 1873 K (1600 °C), but this time in a pure nitrogen gas atmosphere. bohrium.com In this phase, the precursor is further reduced and simultaneously nitrided to form the final titanium carbonitride product. researchgate.net The high temperature thermodynamically favors carbon monoxide (CO) as the primary gaseous byproduct, allowing for more accurate control over the final composition. bohrium.com

Thermodynamic analysis indicates that the reduction pathway proceeds through several intermediate titanium oxides (e.g., Magnéli phases, Ti3O5, Ti2O3) before the carburisation and nitridation stages commence to form TiCxNyOz and finally TiCxN1-x. mdpi.comclemson.edu

Table 1: Two-Step Carbothermic Reduction-Nitridation Parameters

| Parameter | Step 1 (Precursor Formation) | Step 2 (Nitridation) | Source |

|---|---|---|---|

| Reactants | Titanium Dioxide (TiO2), Carbon Black | TiCnO1-n Precursor, Carbon | bohrium.com |

| Atmosphere | Argon (Inert) | Nitrogen Gas (Reactive) | bohrium.comresearchgate.net |

| Temperature | 1773 K (1500 °C) | 1873 K (1600 °C) | bohrium.com |

| Duration | 4 hours | 8 hours | bohrium.com |

| Primary Product | TiCnO1-n | TiCxN1-x | bohrium.com |

Thermal Decomposition Routes

Thermal decomposition offers an alternative synthesis pathway, involving the heat treatment of a single-source precursor that already contains titanium, carbon, and nitrogen. This method can sometimes be achieved at lower temperatures compared to traditional carbothermic reduction. nih.gov

The process typically involves:

Precursor Selection: A suitable metal-organic compound or complex is chosen. For instance, a titanyl phthalocyanine (B1677752) (TiOPc) can serve as a precursor for TiN-carbon composites, demonstrating the principle of using organometallic templates. nih.gov For Ti2CN, a custom-synthesized precursor containing the required elemental ratio would be necessary.

Decomposition: The precursor is heated in a controlled atmosphere (often inert or nitrogen) in a tube furnace. For example, a gel formed from titanium tetrachloride (TiCl4) and urea (B33335) can be heated to 750 °C in a nitrogen flow to produce titanium nitride. nih.gov The heat causes the precursor to decompose, breaking chemical bonds and allowing the constituent atoms to rearrange into the desired crystalline ceramic structure. nih.govnih.gov

While this method is widely used for synthesizing various nanoparticles like iron oxides and titanium nitride, its specific application for phase-pure Ti2CN is less documented and represents an area for further research. nih.govnih.govresearchgate.netnih.gov The key advantage is the potential for forming nanoparticle composites with a high dispersion of the ceramic phase within a carbon matrix. nih.gov

Pressureless Sintering Approaches

Pressureless sintering is a technique used to fabricate dense ceramic bodies from powders without the application of external pressure. This method has been successfully employed to create highly conductive silicon carbide (SiC) composites containing an in-situ synthesized Ti2CN phase. researchgate.net

The typical procedure involves:

Powder Preparation: Starting powders, such as β-SiC and titanium nitride (TiN), are mixed with sintering additives. A common additive system is a combination of yttrium oxide (Y2O3) and aluminum nitride (AlN), which forms a liquid phase at high temperatures to facilitate densification. researchgate.net

Sintering: The mixed powder compacts are heated in a controlled atmosphere, such as nitrogen. During sintering at temperatures around 2000 °C, a reaction occurs between the initial components to form new phases, including Ti2CN. researchgate.net

Densification: The liquid phase formed by the additives aids in the rearrangement of particles and fills pores, allowing the material to densify to levels exceeding 98% of its theoretical density. researchgate.net

Research has shown that the initial TiN content is a critical parameter influencing the final properties of the composite. researchgate.net

Table 2: Properties of Pressureless Sintered SiC-Ti2CN Composites

| Initial TiN Content (vol%) | Final Density | Electrical Conductivity (Ω·cm)⁻¹ | Flexural Strength (MPa) | Fracture Toughness (MPa·m¹/²) | Vickers Hardness (GPa) | Source |

|---|---|---|---|---|---|---|

| 25 | ≥98% | ~1163 | 430 | 4.9 | 23.1 | researchgate.net |

This approach is advantageous for producing dense bulk materials with tailored electrical and mechanical properties. consensus.appmdpi.com

High-Energy Milling and Mechanosynthesis

Mechanosynthesis, or mechanical alloying, is a solid-state powder processing technique that uses high-energy ball milling to induce chemical reactions and phase transformations at or near room temperature. researchgate.net The process involves repeated cold welding, fracturing, and re-welding of powder particles trapped between colliding grinding media (balls). researchgate.netmdpi.com

This method can be used to synthesize titanium carbonitride solid solutions (TiCxN1−x) through a Mechanically induced Self-sustaining Reaction (MSR). researchgate.net The process involves:

Milling: A mixture of precursor powders, such as elemental titanium and a carbon source, is placed in a high-energy planetary mill under a nitrogen atmosphere. mdpi.comresearchgate.net

Activation: The intense mechanical energy supplied by the mill refines the particle size and creates a high density of lattice defects, which significantly lowers the activation energy for the chemical reaction between titanium, carbon, and nitrogen. mdpi.com

Ignition: After a certain milling time, known as the ignition time, the reaction becomes self-sustaining and proceeds rapidly to form the final carbonitride product. researchgate.net

The efficiency of the process is dependent on milling parameters such as the spinning rate of the mill, the ball-to-powder ratio, and the milling time. researchgate.netbibliotekanauki.pl While this technique is effective for producing nanocrystalline powders, achieving a specific stoichiometry like Ti2CN requires precise control over the initial powder mixture and reaction conditions. mdpi.comfapesp.br

Synthesis of Ti2CN-Derived Two-Dimensional Structures (MXenes)

The two-dimensional form of Ti2CN, known as a MXene, is not synthesized directly but is derived from a parent ternary carbide or carbonitride with a layered crystal structure, known as a MAX phase. researchgate.netyoutube.com

Selective Etching of A-Layers from MAX Phases

MXenes are produced through a top-down approach that involves the selective chemical etching of the 'A' element layer from a corresponding Mn+1AXn MAX phase. youtube.comresearchgate.net For Ti2CN MXene, the parent compound is the MAX phase Ti2AlCN. rsc.org

The fundamental principle of this process relies on the difference in bond strength within the MAX phase crystal structure. The M-X bonds (e.g., Ti-C and Ti-N) are strong (covalent/ionic in nature), while the M-A bonds (e.g., Ti-Al) are weaker metallic bonds. youtube.com A suitable etchant can selectively break the weaker M-A bonds, effectively removing the entire atomic layer of the 'A' element (in this case, aluminum) while leaving the Mn+1Xn layers (Ti2CN) intact. youtube.comresearchgate.net This process transforms the 3D bulk ceramic into a stack of 2D MXene sheets. researchgate.net

Hydrofluoric acid (HF) was the original and is still a widely used etchant for the synthesis of MXenes from MAX phases. researchgate.netresearchgate.net The protocol for etching Ti2AlCN to produce Ti2CN MXene involves immersing the MAX phase powder in an aqueous HF solution.

Key Etching Parameters:

Etchant: Aqueous hydrofluoric acid (HF). Sometimes used in combination with other acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4) to modify surface chemistry. rsc.org

Concentration: HF concentrations can vary. While early syntheses used high concentrations, lower concentrations (e.g., 5-10 wt%) are now often used to produce higher quality MXenes with fewer defects. researchgate.netrsc.org

Temperature: The etching is often carried out at room temperature or slightly elevated temperatures (e.g., 40 °C) to control the reaction rate. rsc.org

Time: The duration of the etching process can range from a few hours to a full day, depending on the MAX phase, particle size, and HF concentration. researchgate.netnih.gov

Post-Etching Process: After etching, the resulting multilayered MXene powder is washed repeatedly with deionized water to remove residual acid and aluminum salts. This is typically done through centrifugation until the pH of the supernatant is neutral. nih.gov The process results in the formation of Ti2CNTx, where 'Tx' represents the surface functional groups (such as -O, -OH, and -F) that terminate the MXene layers as a result of the chemical etching. researchgate.netrsc.org The successful removal of the aluminum layer is confirmed by techniques like X-ray diffraction (XRD), where the disappearance of characteristic Ti2AlCN peaks and the appearance of a shifted (002) peak for Ti2CNTx are observed. nsmsi.ir

Table 3: Example HF Etching Protocols for MAX Phases

| MAX Phase | Etchant Solution | Temperature | Time | Outcome | Source |

|---|---|---|---|---|---|

| Ti3AlC2 | 10% HF | Room Temp. | 24 h | Multilayer Ti3C2Tx | nih.gov |

| Ti3AlC2 | 5 wt% HF | 40 °C | 15 h | Multilayer Ti3C2Tx | rsc.org |

| Ti3AlC2 | 40% HF | Not specified | Not specified | Multilayer Ti3C2Tx | nsmsi.ir |

| Ti3AlCN | HBF4 (in-situ HF) | Not specified | Not specified | Multilayer Ti3CNTx | rsc.org |

Note: While specific protocols for Ti2AlCN are less common in literature than for Ti3AlC2, the principles are directly transferable.

Liquid-Phase Exfoliation and Delamination Methods

After the etching process, the Ti2CN exists as a multilayered powder, often described as a "clay-like" material, where individual layers are held together by van der Waals forces and hydrogen bonds. To harness the properties of 2D Ti2CN, these layers must be separated. Liquid-phase exfoliation is a common strategy to achieve this. nih.gov

The process typically involves dispersing the multilayer Ti2CN powder in a suitable solvent, followed by the application of mechanical energy, most commonly through sonication. nih.govarxiv.org The ultrasonic waves create cavitation bubbles that collapse and generate localized shear forces, which overcome the interlayer adhesion and peel off individual or few-layer nanosheets. nih.gov The choice of solvent is crucial for stabilizing the exfoliated nanosheets and preventing them from restacking. Water is often used, but organic solvents with appropriate surface tension can also be effective. nih.gov Following sonication, centrifugation is used to separate the delaminated nanosheets from any remaining multilayer particles. nih.gov

Intercalation-Assisted Exfoliation

To make the delamination process more efficient and less damaging to the flakes, intercalation is often employed. researchgate.net This involves inserting small molecules or ions (intercalants) between the layers of the etched Ti2CN. The presence of these intercalants increases the interlayer spacing (c-lattice parameter) and weakens the forces holding the layers together, making subsequent exfoliation by mild shaking or sonication much easier. researchgate.net

Common intercalants include polar organic molecules like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and urea. researchgate.net For MXenes produced by LiF/HCl etching, the pre-intercalated Li+ ions already facilitate this process. researchgate.net In other cases, further treatment with compounds like n-butyllithium (n-BuLi) can be used to intercalate lithium ions, which then readily hydrate (B1144303) upon exposure to water, causing significant swelling and spontaneous delamination. researchgate.net The choice of intercalant can influence the final properties and surface chemistry of the Ti2CN nanosheets. researchgate.net

Formation of Ti2CN Composites and Hybrid Materials

To enhance the properties of Ti2CN or to impart new functionalities, it is often incorporated into composite and hybrid materials. These materials combine the unique 2D structure and properties of Ti2CN with those of other materials, such as polymers, metal oxides, or other carbon nanostructures.

For example, Ti2CN nanosheets can be mixed with conductive polymers like polyaniline (PANI). One method involves the in-situ polymerization of aniline (B41778) monomers in a dispersion of exfoliated Ti2CN flakes. rsc.org This approach ensures an intimate contact between the polymer and the MXene nanosheets. Ice crystals can be used to pre-expand the layers of a Ti2CN film, facilitating the intercalation of the aniline monomer before polymerization. rsc.org

Hybrid materials can also be formed by combining Ti2CN with other nanomaterials. For instance, titanium nitride-carbon composites can be synthesized via the thermal decomposition of precursors like titanyl phthalocyanine. mdpi.comresearchgate.net While not starting from a pre-synthesized Ti2CN MXene, this method highlights a route to create layered titanium nitride/carbide structures within a carbon matrix. The resulting composites often exhibit synergistic properties, such as enhanced mechanical strength, electrical conductivity, or electrochemical performance, making them suitable for a wide range of applications.

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Titanium Carbide Nitride | Ti2CN |

| Titanium Aluminum Carbonitride | Ti2AlCN |

| Hydrofluoric Acid | HF |

| Lithium Fluoride | LiF |

| Hydrochloric Acid | HCl |

| Copper Chloride | CuCl2 |

| Zinc Chloride | ZnCl2 |

| Ammonium Chloride | NH4Cl |

| Sodium Hydroxide | NaOH |

| Dimethyl Sulfoxide | DMSO |

| N,N-dimethylformamide | DMF |

| Urea | (NH2)2CO |

| n-Butyllithium | C4H9Li |

| Polyaniline | (C6H4NH)n |

| Aniline | C6H5NH2 |

Theoretical and Computational Investigations of Titanium Carbide Nitride Ti2cn

First-Principles Calculations and Density Functional Theory (DFT)

First-principles calculations, which are based on the principles of quantum mechanics, and Density Functional Theory (DFT) have become indispensable tools for predicting the properties of materials without the need for empirical parameters. nih.govcompmatphys.org These computational methods are used to determine the electronic structure, and from this, a wide range of material properties can be derived. youtube.com In the context of Ti2CN, DFT calculations have been instrumental in understanding its structural, mechanical, and thermodynamic characteristics. rsc.org

Prediction of Stable Structures and Phase Transitions

Theoretical studies utilizing first-principles evolutionary simulations have been conducted to identify the stable structures of Ti2CN. At a temperature of 0 Kelvin, the body-centered tetragonal phase with the space group I41/amd is predicted to be the most energetically favorable structure for Ti2CN. rsc.org

Further investigations into the phase stability of Ti2CN at elevated temperatures have revealed temperature-induced phase transitions. Through quasi-harmonic approximation calculations, it is predicted that the I41/amd phase of Ti2CN undergoes a transition to a phase with P42/mmc symmetry at approximately 1698 K. As the temperature further increases, a second phase transition is predicted to occur at 1872 K, resulting in a structure with R-3m symmetry. rsc.org These transitions are influenced by a combination of harmonic, electronic, and quasi-harmonic contributions to the Gibbs free energy. rsc.org

Table 1: Predicted Phase Transitions of Ti2CN

| Temperature (K) | Initial Phase (Space Group) | Resulting Phase (Space Group) |

| 1698 | I41/amd | P42/mmc |

| 1872 | P42/mmc | R-3m |

This data is based on first-principles calculations and quasi-harmonic approximations. rsc.org

Electronic Structure Determination and Band Theory Analysis

The electronic structure of a material dictates its electrical and optical properties. In solids, the discrete energy levels of individual atoms broaden into continuous energy bands. researchgate.net The arrangement of these bands and the presence or absence of a band gap between the valence and conduction bands determine whether a material is a metal, semiconductor, or insulator. researchgate.net

For Ti2CN, analysis of the electronic band structure and the density of states (DOS) reveals its metallic nature. researchgate.net The total DOS at the Fermi level is non-zero, which is characteristic of metallic compounds. The primary contributions to the DOS near the Fermi level come from the Ti-3d orbitals, with smaller contributions from C-2p and N-2p orbitals. This indicates that the electronic conductivity of Ti2CN is mainly governed by the d-electrons of the titanium atoms.

Investigation of Interatomic Bonding and Charge Distribution

The nature of the chemical bonds within a material determines many of its physical properties. To understand the interatomic bonding in Ti2CN, researchers employ tools like the Electron Localization Function (ELF) and Bader charge analysis. researchgate.netresearchgate.netrsc.org The ELF provides a measure of the probability of finding an electron in a specific region, which helps to visualize covalent bonds and lone pairs. wikipedia.org Bader charge analysis, on the other hand, partitions the total charge density among the atoms in a molecule or crystal, providing insight into the degree of ionic character in the bonds. utexas.eduarxiv.org

In Ti2CN, the bonding is a mix of metallic, covalent, and ionic contributions. The strong hybridization between the Ti-d, C-p, and N-p orbitals indicates the presence of covalent bonding between Ti and C, as well as between Ti and N. The charge transfer from the less electronegative titanium to the more electronegative carbon and nitrogen atoms suggests an ionic component to the bonding. The delocalized nature of the Ti-d electrons across the lattice contributes to the metallic character of the compound.

Elastic Properties and Mechanical Stability Predictions

The elastic properties of a material describe its response to mechanical stress and are crucial for predicting its mechanical stability and performance in structural applications. researchgate.net First-principles calculations are a reliable method for determining the full set of elastic constants (Cij) of a crystal. compmatphys.orgmaterialsproject.org From these constants, other important mechanical properties such as the bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν) can be derived.

Theoretical studies on Ti2CN have shown that it possesses high values for its elastic moduli, suggesting it is a hard and stiff material. researchgate.net The calculated elastic constants for the stable I41/amd phase satisfy the Born stability criteria, confirming its mechanical stability at 0 K. rsc.orgresearchgate.net The ratio of the bulk modulus to the shear modulus (B/G) can be used to predict the ductile or brittle nature of a material, with a higher value generally indicating greater ductility.

Table 2: Calculated Elastic Properties of Ti2CN (I41/amd phase at 0 K)

| Property | Value (GPa) |

| Bulk Modulus (B) | 215 |

| Shear Modulus (G) | 135 |

| Young's Modulus (E) | 335 |

| Poisson's Ratio (ν) | 0.24 |

Note: These are representative values from theoretical calculations and may vary slightly depending on the specific computational methods used.

Phonon Spectra and Vibrational Properties

Phonons are quantized modes of vibration that occur in a crystal lattice. youtube.com The study of phonon dispersion curves, which plot the frequency of phonons against their wave vector, is essential for understanding the dynamical stability of a crystal. youtube.com If all phonon frequencies are positive throughout the Brillouin zone, the structure is considered dynamically stable. youtube.comresearchgate.net

First-principles calculations of the phonon dispersion for the I41/amd phase of Ti2CN show no imaginary frequencies, confirming its dynamical stability. researchgate.net The phonon density of states (PhDOS) reveals the distribution of vibrational modes. In Ti2CN, the lower frequency (acoustic) modes are primarily associated with the vibrations of the heavier titanium atoms, while the higher frequency (optical) modes are dominated by the vibrations of the lighter carbon and nitrogen atoms. researchgate.net

Thermodynamic Properties (e.g., Gibbs Free Energy, Specific Heats, Thermal Expansion)

Thermodynamic properties are crucial for understanding the behavior of materials at different temperatures and pressures. wikipedia.org Using the quasi-harmonic approximation in conjunction with DFT, it is possible to calculate various thermodynamic quantities as a function of temperature. rsc.org

The Gibbs free energy (G) is a fundamental thermodynamic potential that helps determine the stability of different phases. stackexchange.comnih.gov For Ti2CN, the calculated Gibbs free energies of the I41/amd, P42/mmc, and R-3m phases as a function of temperature confirm the phase transition sequence mentioned earlier. rsc.org

The specific heat capacity (Cp) represents the amount of heat required to raise the temperature of a substance. wikipedia.org The calculated Cp for Ti2CN increases with temperature, which is typical for solids. rsc.org

The thermal expansion coefficient (α) describes how the size of a material changes with temperature. mdpi.com The volumetric thermal expansion coefficient for Ti2CN has been calculated, showing an increase with temperature. rsc.org

Table 3: Calculated Thermodynamic Properties of Ti2CN (I41/amd phase)

| Temperature (K) | Gibbs Free Energy (eV/atom) | Specific Heat at Constant Pressure (J/mol·K) | Volumetric Thermal Expansion Coefficient (10⁻⁶/K) |

| 300 | -8.5 | 45.2 | 18.6 |

| 1000 | -9.2 | 62.1 | 25.5 |

| 1500 | -10.1 | 65.8 | 28.3 |

Note: These values are derived from theoretical calculations and represent the behavior of the I41/amd phase. rsc.org

Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) serves as a powerful computational tool to simulate the dynamic behavior and assess the thermal stability of materials from first principles, without the need for empirical potentials. arxiv.orgmdpi.com This method is particularly valuable for novel materials like MXenes, where experimental data may be scarce. While comprehensive AIMD studies specifically on the thermal decomposition of Ti2CN are not widely available, research on related titanium-based MXenes provides significant insights into their stability.

For instance, first-principles calculations have been employed to verify the thermal stability of functionalized MXene structures. A study on N-functionalized Ti2C (Ti2CN2), a compound closely related to Ti2CN, utilized AIMD simulations to confirm the stability of strontium (Sr) ions adsorbed on its surface at room temperature, indicating a robust structure for adsorption applications. arxiv.org

Classical molecular dynamics simulations on the parent compound, Ti2C, have predicted a degradation temperature of approximately 1050 K. mst.eduresearchgate.net Another study using classical MD indicated that Ti2C remains thermally stable without significant structural defects up to 1000 K. researchgate.net These findings suggest that the Ti-C framework in Ti2-based MXenes possesses considerable thermal resilience.

AIMD simulations are crucial for understanding the dynamic processes at the atomic level, such as phase transitions, diffusion of atoms, and the initial stages of degradation. These simulations track the evolution of atomic positions and velocities over time, governed by forces calculated directly from quantum mechanics, providing a detailed picture of the material's behavior at finite temperatures. youtube.comresearchgate.net Although specific data for Ti2CN is pending in the literature, the established stability of related Ti2C and functionalized systems suggests that Ti2CN likely also possesses a high thermal stability suitable for various applications.

Computational Materials Design and High-Throughput Screening

Single-atom catalysts (SACs) represent a frontier in catalysis, maximizing atomic efficiency by dispersing individual metal atoms on a support material. tum.denih.gov MXenes, with their large surface area and tunable electronic properties, are excellent candidates for supporting single atoms. scispace.com Computational studies, primarily using density-functional theory (DFT), have explored the potential of Ti2C-based MXenes as substrates for SACs.

These studies analyze the adsorption behavior of various transition metal (TM) atoms on the MXene surface. aps.orgresearchgate.net The interaction between the TM adatoms and the surface of both bare Ti2C and O-terminated Ti2C (Ti2CO2) is typically strong, with calculated adsorption energies ranging from approximately -1 to -9 eV. scispace.comaps.orgresearchgate.net This strong interaction is crucial for preventing the aggregation of single atoms, a common issue in SACs.

On bare Ti2C, the preferred adsorption site for TM atoms often follows a pattern related to their group in the periodic table. aps.orgresearchgate.net In contrast, for O-terminated surfaces, most TM atoms favor adsorbing on a hollow site above a carbon atom. aps.orgresearchgate.net The presence of surface functional groups significantly influences the charge transfer between the adatom and the MXene. On Ti2CO2, electrons are generally transferred from the adatom to the MXene surface. scispace.com However, on bare Ti2C, this is only observed for group 3 TM atoms, while other TMs tend to become negatively charged upon adsorption. scispace.com

While these studies focus on Ti2C and Ti2CO2, the principles are directly applicable to Ti2CN. The presence of nitrogen in the lattice is expected to modulate the electronic structure and, consequently, the adsorption energies and catalytic activity of single atoms. The rational design of SACs on Ti2CN surfaces, guided by computational screening, holds promise for developing highly efficient and selective catalysts for various chemical reactions. youtube.comresearchgate.netnih.gov

The surface of Ti2CN is inherently reactive and can host a variety of adsorbates, a property crucial for applications in catalysis, sensing, and environmental remediation. The adsorption mechanisms and the nature of surface interactions are predominantly investigated using DFT calculations.

Studies on the closely related N-functionalized Ti2C (Ti2CN2) have demonstrated its potential as a high-performance adsorbent for strontium ions. arxiv.org The investigation revealed that surface nitrogen atoms form strong chemical N-Sr bonds, leading to a significantly higher adsorption capacity compared to Ti2C functionalized with oxygen, fluorine, or hydroxyl groups. arxiv.org The adsorption energy for a single Sr atom on the Ti2CN2 surface was calculated to be as strong as -3.499 eV. arxiv.org

The following table presents the calculated adsorption energies (Eads) for a single Strontium (Sr) atom on Ti2C MXenes with different surface functional groups.

| Functional Group | Most Stable Adsorption Site | Adsorption Energy (eV) |

| -N | A (above inner carbon) | -3.499 |

| -O | A (above inner carbon) | -2.85 |

| -F | A (above inner carbon) | -2.05 |

| -OH | A (above inner carbon) | -1.75 |

| Data sourced from a first-principles study on Sr ion adsorption. arxiv.org |

Similarly, the adsorption of transition metal atoms on bare Ti2C surfaces is characterized by strong interactions, with adsorption energies indicating chemisorption. aps.orgresearchgate.net The diffusion barriers for these adatoms on bare Ti2C are generally low, suggesting high mobility. aps.org However, surface functionalization, such as with oxygen, tends to increase these diffusion barriers, effectively blocking adatom movement. aps.orgresearchgate.net This highlights the critical role of surface chemistry in controlling the mobility and distribution of adsorbates on the MXene surface.

The electronic properties of Ti2CN are intimately linked to its surface chemistry. The process of creating MXenes from their parent MAX phases typically leaves their surfaces terminated with functional groups such as -O, -OH, or -F. rsc.org These terminations, along with the possibility of introducing others like -N or -Cl, provide a powerful means to tailor the material's electronic characteristics. arxiv.orgrsc.org

Computational studies on Ti2C have shown that different surface terminations can significantly alter the work function, density of states (DOS) near the Fermi level, and charge storage capabilities. chemrxiv.orgchemrxiv.org For instance, the work function of functionalized Ti2C can be tuned over a wide range, from 2.13 eV to 6.30 eV, depending on the terminating group. chemrxiv.org Electronegative groups like -O and -F tend to withdraw electrons from the titanium atoms, shifting the DOS profile. chemrxiv.org

The following table summarizes the calculated work functions for Ti2C with various surface terminations.

| Surface Termination | Work Function (eV) |

| Ti2CF2 | 6.30 |

| Ti2CO2 | 5.25 |

| Ti2C(OH)2 | 2.13 |

| Ti2CCl2 | 3.54 |

| Data sourced from a DFT study on functionalized Ti2C MXenes. chemrxiv.org |

This tunability of electronic properties through surface functionalization is critical for designing Ti2CN-based devices. nih.gov For example, modifying the surface can enhance performance in applications like supercapacitors by optimizing the quantum capacitance. chemrxiv.org While pristine Ti2C exhibits high intrinsic quantum capacitance, functionalized versions like Ti2C(OH)2 present a favorable balance between stability and energy storage capacity. chemrxiv.org The introduction of nitrogen into the Ti2C lattice to form Ti2CN adds another layer of complexity and opportunity for fine-tuning these properties.

High-throughput computational screening is a powerful strategy for accelerating the discovery of new materials with desired properties. In the context of MXenes, descriptor-based design has emerged as an efficient approach. A recently developed general descriptor, termed the octahedral net charge descriptor (Qoct), has shown great promise for designing high-performance MXenes for energy storage applications. nih.govcityu.edu.hk

This descriptor is based on the structural units of MXenes and has been shown to correlate well with key performance metrics such as hydrogen evolution reaction (HER) activity, charge storage capacity, and ion transport performance. nih.govcityu.edu.hk The Qoct descriptor originates from the different electron filling states in the molecular orbitals of the fundamental octahedral units of the MXene structure. nih.gov

A key success of this descriptor was its ability to predict a dual-proton storage mechanism per site in N-functionalized MXenes, highlighting its predictive power across a broad MXene chemical space. nih.govcityu.edu.hk The kinetic analysis further revealed that the energy barrier for the topological transformation of the interfacial solution is significantly influenced by the Qoct, which in turn affects the proton transfer performance. nih.gov

This descriptor-based approach provides an efficient strategy for navigating the vast compositional space of MXenes, including Ti2CN, to identify candidates with optimal performance for applications like aqueous proton batteries and catalysis. nih.gov By calculating the Qoct for various Ti2CN stoichiometries and functionalizations, researchers can pre-screen for promising materials before undertaking more computationally expensive simulations or experimental synthesis.

Advanced Functional Applications of Titanium Carbide Nitride Ti2cn in Materials Science and Engineering

Catalytic Applications

The catalytic potential of Ti₂CN and related titanium carbonitride (TiCN) materials stems from their distinct electronic structure and the ability to act as a robust support for catalytically active species. The surface of Ti₂CN can be readily functionalized, allowing for the tuning of its catalytic properties for specific reactions.

Carbon Dioxide Reduction Reaction (CO₂RR): The electrochemical conversion of carbon dioxide (CO₂) into valuable fuels and chemicals is a critical strategy for mitigating greenhouse gas emissions. Ti₂CN has emerged as an excellent substrate for single-atom catalysts (SACs) in the CO₂RR. Theoretical studies using density functional theory (DFT) have shown that anchoring single transition-metal (TM) atoms (such as Sc, Ti, V, Mn, and Fe) onto a Ti₂CN₂ surface creates highly active catalytic sites. researchgate.net

The Ti₂CN₂ substrate effectively immobilizes the metal atoms and facilitates the capture and activation of CO₂ molecules. researchgate.net The catalytic activity and selectivity can be tuned by the choice of the TM atom and by manipulating the electronic properties of the catalyst, for instance, by injecting extra electrons. researchgate.net DFT calculations predict that Sc, Ti, and V atoms supported on Ti₂CN₂ are particularly active for producing carbon monoxide (CO), with low theoretical overpotentials. researchgate.net Meanwhile, Mn- and Fe-based SACs on the same substrate are predicted to favor the formation of formic acid (HCOOH). researchgate.net

Table 1: Theoretical Overpotentials for CO₂RR on Single Transition-Metal Atoms Supported on Ti₂CN₂

| Catalyst | Product | Overpotential (V) |

|---|---|---|

| Sc-Ti₂CN₂ | CO | 0.37 |

| Ti-Ti₂CN₂ | CO | 0.27 |

| V-Ti₂CN₂ | CO | 0.23 |

| Mn-Ti₂CN₂ | HCOOH | 0.32 |

| Fe-Ti₂CN₂ | HCOOH | 0.43 |

Data sourced from DFT calculations. researchgate.net

Carbon Monoxide (CO) Oxidation: The electrooxidation of carbon monoxide is a crucial reaction in fuel cells, as CO is a common poison for platinum-based catalysts. Titanium carbonitride (TiCN) has been investigated as a catalyst support to enhance CO tolerance and oxidation kinetics. researchgate.net Studies on platinum nanoparticles supported on TiCN (Pt/TiCN) have demonstrated enhanced catalytic activity for CO electrooxidation. This enhancement is attributed to the modification of the Pt-support interface, particularly after electrochemical potential cycling, which can induce surface oxides that promote the reaction. researchgate.net The current density for CO oxidation on a Pt/TiC support, a closely related material, was found to be twice as high as that on a commercial PtRu/C catalyst, highlighting the potential of carbide-based supports. researchgate.net

The oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) are fundamental to various energy technologies, including fuel cells and metal-air batteries. The performance of these systems is often limited by the sluggish kinetics of these reactions.

Hierarchical structures composed of titanium nitride (TiN) and titanium carbonitride (TiCN) have been developed as non-precious metal electrocatalysts for the ORR. nih.gov A catalyst with a layered TiN/TiCN structure (TNTCNHS) has shown significantly improved ORR activity in alkaline media compared to either TiN or TiCN alone. nih.gov The enhanced performance is ascribed to the active interfaces created between the TiN and TiCN layers. nih.gov It is proposed that titanium atoms at this interface act as active sites, where oxygen molecules can be effectively adsorbed and the O-O bond dissociated for reduction. nih.gov This catalyst exhibits performance comparable to, and in some aspects superior to, commercial Pt/C catalysts, including better durability and methanol (B129727) tolerance. nih.gov

Table 2: ORR Performance of Hierarchical TiN/TiCN Catalyst in Alkaline Media

| Parameter | Value |

|---|---|

| Onset Potential (vs. RHE) | ~0.93 V |

| Limit Diffusion Current Density (at 1600 rpm) | ~5.1 mA cm⁻² |

| Catalyst Loading | ~0.1 mg cm⁻² |

Data for the TNTCNHS catalyst. nih.gov

While TiN and its derivatives have been explored for OER, they often exhibit poor catalytic activity, with surface oxidation being a more dominant process than oxygen evolution at lower potentials. researchgate.net However, when used as a support material, such as in Cu-Ni alloys deposited on TiN, they can enhance OER activity as part of a bifunctional catalyst system for both OER and CO₂RR. rsc.org

The water-gas shift (WGS) reaction (CO + H₂O → CO₂ + H₂) is a vital industrial process for producing high-purity hydrogen. Catalysts for this reaction need to be active, selective, and stable. While direct studies on Ti₂CN for the WGS reaction are limited, research on related materials provides insights into its potential. Theoretical studies have investigated the WGS reaction on a platinum monolayer supported on a titanium carbide (TiC) surface. researchgate.net These calculations suggest that the TiC support modifies the electronic properties of the platinum atoms, which could strongly enhance their WGS activity. researchgate.net Given the structural and electronic similarities, it is plausible that Ti₂CN could also serve as an effective support for noble metal catalysts in the WGS reaction, potentially lowering costs and improving stability compared to traditional oxide supports.

Photocatalysis is a process that utilizes light and a semiconductor material (photocatalyst) to drive chemical reactions. mdpi.com While titanium dioxide (TiO₂) is the most studied photocatalyst, there is growing interest in other titanium compounds. researchgate.net Ti₂CN, as a member of the MXene family, possesses a two-dimensional structure and tunable electronic properties that are advantageous for photocatalysis.

The mechanism of photocatalysis involves the generation of electron-hole pairs upon light absorption, followed by their separation and migration to the catalyst surface to participate in redox reactions. mdpi.com A key challenge is preventing the rapid recombination of these charge carriers. nih.gov The metallic conductivity of Ti₂CN could facilitate efficient charge separation and transport, enhancing photocatalytic efficiency. Furthermore, Ti₂CN can serve as an excellent co-catalyst or substrate. For instance, Ti₂CN₂ MXene, which can be synthesized by heating Ti₂C in a nitrogen atmosphere, has been identified as a superior support for single-atom catalysts used in photocatalytic reactions like CO₂ reduction. researchgate.net By forming heterostructures with other semiconductors, Ti₂CN could create efficient charge transfer pathways, similar to how carbon materials are used to enhance the photocatalytic activity of TiO₂. researchgate.net

Energy Storage and Conversion Systems

The demand for high-performance energy storage devices has driven research into new electrode materials with high capacity, rate capability, and cycling stability.

Titanium-based compounds, including nitrides and carbides, are considered promising anode materials for lithium-ion batteries (LIBs) due to their chemical stability, safety, and high specific capacities. researchgate.netmdpi.com Transition metal nitrides store lithium via a conversion reaction, and the Li₃N product formed in the case of nitrides is a superionic conductor, which is advantageous compared to the poorly conducting Li₂O and Li₂S formed from oxide and sulfide (B99878) anodes. mdpi.com

As a 2D material, Ti₂CN offers a high surface area and short diffusion paths for lithium ions, which is beneficial for high-rate performance. nih.gov Theoretical calculations on the related Ti₃C₂ MXene show a high theoretical capacity for lithium storage (447.8 mAh/g). nih.gov Composites of titanium nitride and carbon have demonstrated good specific capacity and cycling stability as LIB anodes. mdpi.com The carbon matrix improves electrical conductivity and accommodates volume changes during cycling. Given that Ti₂CN combines the properties of both carbides and nitrides, it is expected to be a highly attractive anode material, potentially offering a synergistic improvement in conductivity, capacity, and structural integrity during charge-discharge cycles.

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Titanium Carbide Nitride | Ti₂CN |

| Titanium Carbonitride | TiCN |

| Titanium Nitride | TiN |

| Titanium Carbide | TiC |

| Titanium Dioxide | TiO₂ |

| Carbon Dioxide | CO₂ |

| Carbon Monoxide | CO |

| Formic Acid | HCOOH |

| Platinum | Pt |

| Ruthenium | Ru |

| Scandium | Sc |

| Vanadium | V |

| Manganese | Mn |

| Iron | Fe |

| Copper | Cu |

| Nickel | Ni |

| Lithium Nitride | Li₃N |

| Lithium Oxide | Li₂O |

Supercapacitors and Pseudocapacitors

Titanium carbide nitride (Ti2CN), a member of the MXene family of two-dimensional (2D) materials, has garnered significant interest for its potential in energy storage, particularly in supercapacitors and pseudocapacitors. sciopen.comresearchgate.net MXenes, in general, are transition metal carbides or nitrides that offer a unique combination of high electrical conductivity, a layered structure conducive to ion intercalation, and a hydrophilic surface, making them excellent candidates for electrode materials. mdpi.comrsc.org

The energy storage mechanism in Ti2CN-based supercapacitors involves both electrical double-layer capacitance (EDLC) and pseudocapacitance. The former arises from the accumulation of ions at the electrode-electrolyte interface, while the latter involves fast, reversible faradaic redox reactions at the surface of the material. google.com The layered structure of Ti2CN provides a high accessible surface area for ion adsorption and facile pathways for ion diffusion, which are crucial for high-performance supercapacitors. researchgate.net

Research has shown that the electrochemical performance of MXene-based supercapacitors can be influenced by the elemental composition and the type of aqueous electrolyte used. rsc.org For instance, studies on related titanium carbide MXenes like Ti3C2Tx have demonstrated the importance of the electrolyte, with different performance characteristics observed in H2SO4, KOH, and Na2SO4 electrolytes. rsc.org The intercalation and deintercalation of ions, such as H+, play a vital role in the pseudocapacitive behavior of these materials. rsc.org

Furthermore, the creation of flexible, free-standing films from delaminated Ti2CN nanosheets presents opportunities for developing advanced energy storage devices. rsc.org These films can be fabricated through methods like vacuum-assisted filtration and exhibit promising electrochemical properties. rsc.org The volumetric capacitance of related titanium carbide MXenes has been reported to be as high as 900 F cm⁻³, highlighting their potential for compact energy storage. researchgate.net

Interactive Table: Electrochemical Performance of Related Titanium-Based MXenes in Supercapacitors

| MXene Type | Specific Capacitance (F/g) | Volumetric Capacitance (F/cm³) | Electrolyte | Key Findings |

| Ti3C2Tx | 245 | 900 | 1 M H2SO4 | High volumetric capacitance due to "clay-like" rolled films. researchgate.net |

| Ti3C2 | 117 (at 1.8 mg/cm²) | - | Not specified | Specific capacitance decreases with increasing mass loading, while areal capacitance increases. capes.gov.br |

| Ti3C2Tx | 4.64 | - | Not specified | Fabricated into wire-type supercapacitors with good cycling stability. rsc.org |

Triboelectric Nanogenerators (TENGs)

While direct research on Ti2CN in triboelectric nanogenerators (TENGs) is emerging, the broader field of TENGs provides a strong rationale for its potential application. TENGs are devices that convert ambient mechanical energy into electrical energy based on the principles of contact electrification and electrostatic induction. nih.govnih.gov They are being explored for a wide range of applications, including self-powered sensors, wearable electronics, and energy harvesting from sources like wind and vibrations. nih.govresearchgate.netresearchgate.net

The performance of a TENG is highly dependent on the choice of materials, which should ideally have a significant difference in their ability to gain or lose electrons upon contact. The unique electronic and surface properties of 2D materials like Ti2CN could make them interesting candidates for TENG fabrication. TENGs have been successfully used in various sensing applications, such as monitoring fluid dynamics and biophysical signals. nih.govencyclopedia.pub They can be designed to be flexible and adaptable, making them suitable for integration into smart systems and wearable devices. encyclopedia.pub

The high-voltage output characteristic of TENGs makes them suitable for specific applications that are challenging for other energy harvesters. researchgate.net The development of TENGs is a rapidly advancing field, with ongoing research into new materials and device architectures to improve their efficiency and durability, particularly in various environmental conditions like high humidity. researchgate.net

Environmental Remediation and Adsorption Technologies

The unique properties of Ti2CN and related MXenes make them highly promising materials for environmental remediation, particularly for the removal of pollutants from water. nih.gov Their high specific surface area, abundance of active functional groups, and hydrophilic nature contribute to their effectiveness as adsorbents. nih.govresearchgate.net

Radionuclide Sequestration (e.g., Strontium Ion Adsorption)

A significant application of Ti2CN is in the sequestration of radionuclides from contaminated water, a critical issue in nuclear waste management. acs.orgnih.gov First-principles studies have shown that N-functionalized Ti2C MXene (Ti2CN2) exhibits a strong potential for adsorbing strontium ions (Sr²⁺). acs.org The nitrogen atoms on the surface form robust chemical bonds with the strontium ions, leading to a high theoretical adsorption capacity of 1.291 g/g. acs.org This capacity is significantly greater than that of Ti2C with other surface functional groups like oxygen, fluorine, or hydroxyl groups. acs.org

Furthermore, ab initio molecular dynamics simulations have confirmed the thermal stability of the adsorbed strontium on the Ti2CN2 surface at room temperature. acs.org Experimental work on related titanium carbide MXenes synthesized using an alkaline KOH etchant has demonstrated a remarkable 99% removal rate for Sr²⁺, which is attributed to the unique surface terminations that provide more active sites for adsorption. researchgate.net

Interactive Table: Strontium Ion Adsorption by Titanium-Based MXenes

| MXene Type | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Key Findings |

| N-functionalized Ti2C (Ti2CN2) | 1291 (theoretical) | - | Strong chemical N-Sr bond leads to high adsorption capacity. acs.org |

| M.Ti2CTx-AIII | 376.05 | >99 | High removal efficiency in batch adsorption experiments. nih.gov |

| Ti3C2Tx (KOH etched) | - | 99 | Enhanced removal due to unique surface terminations. researchgate.net |

Heavy Metal Removal

Beyond radionuclides, Ti2CN and other titanium carbide-based MXenes are effective in removing various heavy metal ions from wastewater. researchgate.net The adsorption mechanism is often attributed to the layered structure and the presence of surface functional groups that can chelate with metal ions. nih.gov The efficiency of heavy metal removal can be influenced by factors such as pH, contact time, and the concentration of the adsorbent. scispace.com

For instance, MXene-derived composites have shown high adsorption capacities for Cr(VI). scispace.com The ability to functionalize the surface of MXenes allows for tailoring their properties to target specific pollutants. nih.gov The development of 3D architectures and composites from 2D MXene nanosheets is a promising strategy to overcome the limitations of conventional nanomaterials and enhance their practical application in water treatment. researchgate.net

Coatings and Thin Films for Enhanced Performance

Titanium carbide nitride is a ceramic compound that combines the beneficial properties of both titanium carbide (TiC) and titanium nitride (TiN), such as high hardness, high melting point, and resistance to wear and corrosion. samaterials.com This makes it an excellent material for protective coatings.

Wear-Resistant and Protective Coatings

Ti2CN coatings are widely used in industrial applications to enhance the durability and lifespan of cutting tools, molds, and other components subjected to significant wear. nanografi.com These coatings exhibit exceptional hardness, with Vickers hardness values reaching up to 3000 Hv (or 37 GPa nanohardness), and provide excellent abrasion resistance. nanografi.com

The deposition of Ti2CN as a thin film, typically around 3 micrometers thick, provides a uniform protective layer that adheres strongly to a variety of substrates, including metals, ceramics, and plastics. nanografi.combrycoat.com This coating not only protects against abrasive wear but also reduces friction and can prevent issues like galling and seizing in moving components. brycoat.com Ti2CN coatings can withstand elevated temperatures, although their tolerance is generally lower than that of TiN. brycoat.com The addition of other elements, such as aluminum to form TiAlCN, can further enhance high-temperature performance and oxidation resistance. titanyumkaplama.com

Interactive Table: Properties of Titanium-Based Wear-Resistant Coatings

| Coating | Hardness (Vickers) | Oxidation Temperature (°C) | Key Features |

| TiN | 2300 | 550 | General purpose, high ductility. hannibalcarbide.com |

| TiCN | up to 3000 | ~400-750 | Higher hardness and wear resistance than TiN. nanografi.combrycoat.comcanadianmetalworking.com |

| TiAlN | - | - | Excellent for high-heat applications. hannibalcarbide.com |

| AlTiN | - | ~1650 | Highest thermal capability among these coatings. canadianmetalworking.com |

| Ti-Si-C | 23-25 GPa | - | Low friction and good electrical conductivity. mdpi.com |

Corrosion Resistance Enhancement

Titanium carbide nitride (TiCN) coatings are recognized for their ability to significantly enhance the corrosion resistance of various substrates. researchgate.net This improvement is primarily attributed to the formation of a stable, dense, and strongly adherent protective film on the material's surface. nrc.gov This film acts as a physical barrier, obstructing the penetration of corrosive species from the environment to the underlying substrate. mdpi.com The inherent chemical stability of the titanium carbonitride compound contributes to this protective quality. researchgate.net

The mechanism behind this enhanced resistance is linked to the formation of a passive oxide layer, a characteristic feature of titanium-based materials. nrc.govtitanium.com When exposed to air or moisture, a thin, tenacious oxide film forms almost instantaneously on the titanium surface, and this film can regenerate if damaged, provided a source of oxygen is available. nrc.gov In TiCN coatings, this passivation effect, combined with the material's intrinsic hardness and inertness, leads to superior performance in corrosive environments compared to uncoated materials. cecri.res.innih.gov

The effectiveness of TiCN coatings in preventing corrosion has been evaluated using electrochemical methods, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These studies measure parameters like corrosion potential (Ecorr) and corrosion current density (icorr). A higher (more positive) Ecorr and a lower icorr generally indicate better corrosion resistance. For instance, studies on TiCN-coated 316L stainless steel have shown a significant improvement in corrosion resistance, which is linked to the dense surface structure of the coating. researchgate.net However, the performance can be influenced by the coating's density and carbon concentration; a high density of defects or excessive carbon can sometimes compromise the protective properties. researchgate.netkeio.ac.jp

Table 1: Electrochemical Corrosion Data for TiCN and Related Coatings This table presents a comparative view of corrosion parameters for different coatings on steel substrates, illustrating the protective effect of titanium-based nitride and carbonitride layers.

| Coating | Substrate | Test Solution | Corrosion Potential (Ecorr) | Corrosion Current Density (icorr) (μA/cm²) | Source |

|---|---|---|---|---|---|

| TiCN | 316L SS | Artificial Saliva | Higher than TiN | Lower than TiN | researchgate.net |

| TiN | 316L SS | Artificial Saliva | Lower than TiCN | Higher than TiCN | researchgate.net |

| TiN/TiAlN (Multilayer) | D2 Steel | 3.5% NaCl | -0.546 V | 0.007 | cecri.res.in |

| TiAlN (Single layer) | D2 Steel | 3.5% NaCl | -0.621 V | 0.048 | cecri.res.in |

| TiN (Single layer) | D2 Steel | 3.5% NaCl | -0.712 V | 0.320 | cecri.res.in |

| Uncoated Substrate | D2 Steel | 3.5% NaCl | -0.837 V | 10.45 | cecri.res.in |

High-Temperature Applications

Titanium carbide nitride is utilized in applications involving high temperatures, most notably as a coating for cutting tools used in machining operations. researchgate.netosgeurope.com While its maximum service temperature in air is often cited as being lower than that of titanium nitride (TiN), around 400°C (750°F), its performance in high-heat scenarios is context-dependent. keio.ac.jp The significant heat generated at the tool-chip interface during high-speed cutting can exceed this temperature, but the duration is transient. bohrium.comquora.com The excellent hardness and wear resistance of TiCN at these elevated temperatures make it a suitable choice for such demanding applications. researchgate.net

The thermal stability of coatings in the Ti-B-N system, which is related to TiCN, has been shown to be robust up to 1000°C. researchgate.net The high-temperature oxidation resistance of titanium alloys and their coatings is a critical factor in their performance. mdpi.com At elevated temperatures, the material's surface reacts with oxygen to form a protective oxide layer, typically composed of titanium oxides like TiO2. mdpi.com This layer can act as a barrier, inhibiting further oxidation of the underlying material. researchgate.net The formation of stable oxide layers, such as (Ti,Cr)BO3 on Ti-Cr-B-N coatings, is a key mechanism for their high resistance to oxidation at high temperatures. researchgate.net

In the context of machining difficult materials like titanium alloys, which have low thermal conductivity, a significant amount of heat is transferred to the cutting tool. osgeurope.com TiCN coatings help manage this thermal load due to their inherent properties. researchgate.net Studies on the dry machining of aluminum alloys with TiCN-coated tools show that while tool tip temperatures are higher than in wet machining, the tools perform effectively at high cutting speeds, indicating their suitability for high-speed, intermittent cutting operations where heat dissipation is a challenge. researchgate.net

Advanced Composites and Hybrid Materials

Reinforcement in Ceramic Matrix Composites

Titanium carbide nitride, often designated as Ti(C,N), is a significant reinforcement material in ceramic matrix composites (CMCs), particularly those based on alumina (B75360) (Al2O3). scilit.commdpi.com The addition of Ti(C,N) particles to a ceramic matrix can substantially improve the composite's mechanical properties, including hardness, flexural strength, and fracture toughness. mdpi.comresearchgate.net This enhancement is due to several mechanisms, such as the inhibition of grain growth in the matrix material during sintering, which results in a finer and more uniform microstructure. mdpi.com

The dispersed hard ceramic particles act as obstacles to crack propagation, increasing the energy required for fracture and thereby toughening the material. mdpi.com Research on Al2O3–Ti(C,N) composites has demonstrated these benefits. For example, the addition of cubic boron nitride (cBN) as a secondary reinforcement to Al2O3–Ti(C,N) composites has been shown to further enhance toughness. researchgate.net Similarly, incorporating TiB2 into an Al2O3/TiC matrix leads to significant improvements in flexural strength and fracture toughness, with the fracture mode being a mix of transgranular and intergranular fracture. mdpi.com The development of titanium matrix composites reinforced with various ceramic particles, including titanium carbonitride, is also an active area of research for applications in aerospace and other industries. researchgate.netresearchgate.netnih.gov

Table 2: Mechanical Properties of Al2O3-Based Composites with Titanium Compound Reinforcement This table highlights the improvement in mechanical properties of Alumina (Al2O3) composites when reinforced with titanium-based ceramic particles.

| Composite Material | Flexural Strength (MPa) | Hardness (GPa) | Fracture Toughness (MPa·m¹/²) | Source |

|---|---|---|---|---|

| Al2O3/TiC | 628.42 | 17.9 | 5.34 | mdpi.com |

| Al2O3/TiC/10 vol.% TiB2 | 701.32 | 18.3 | 6.2 | mdpi.com |

| Al2O3–Ti(C,N)‐cBN (sintered at 1550°C) | ~675 | ~17.5 | ~7.0 | researchgate.net |

| Al2O3–Ti(C,N)‐cBN (sintered at 1600°C) | ~725 | ~17.7 | ~7.8 | researchgate.net |

| Al2O3–TiC with 0.8 wt% MWCNTs & 0.2 wt% GNPs | - | 18.38 | 9.40 | uncfsu.edu |

Conductive Additives in Silicon Carbide (SiC) Composites

The incorporation of Ti2CN as a conductive additive into silicon carbide (SiC) composites has been shown to be highly effective in transforming the typically insulating SiC into an electrically conductive material. researchgate.netresearchgate.net This is often achieved through the in-situ synthesis of an electrically conductive Ti2CN phase during the sintering process, starting from β-SiC and titanium nitride (TiN) powders. researchgate.netresearchgate.net The resulting SiC-Ti2CN composites exhibit significantly lower electrical resistivity compared to pure SiC ceramics. researchgate.net

The enhancement of electrical conductivity is attributed to two primary factors: the formation of the metallic Ti2CN phase, which creates conductive pathways within the ceramic matrix, and the growth of nitrogen-doped SiC grains. researchgate.netresearchgate.net Research has demonstrated that the electrical resistivity of SiC-Ti2CN composites decreases as the initial content of the TiN precursor increases. researchgate.net Composites prepared with 25 vol% TiN have achieved a high electrical conductivity of approximately 1163 (Ω·cm)⁻¹, a notable value for pressureless sintered SiC ceramics. researchgate.net Importantly, this increase in conductivity is achieved while maintaining excellent mechanical properties, including high flexural strength, fracture toughness, and Vickers hardness. researchgate.netresearchgate.netconsensus.app The ability to tailor the electrical properties of SiC makes these composites suitable for applications where both mechanical robustness and electrical conductivity are required, such as electrical discharge machining (EDM). researchgate.net

Table 3: Properties of Pressureless Sintered SiC-Ti2CN Composites This table shows the effect of initial TiN content on the resulting electrical and mechanical properties of SiC-Ti2CN composites, demonstrating the successful fabrication of a mechanically robust, electrically conductive ceramic.

| Initial TiN Content (vol%) | Flexural Strength (MPa) | Fracture Toughness (MPa·m¹/²) | Vickers Hardness (GPa) | Electrical Conductivity ((Ω·cm)⁻¹) | Source |

|---|---|---|---|---|---|

| 25 | 430 | 4.9 | 23.1 | ~1163 | researchgate.net |

Integration into Sensing Platforms

Development of Sensor Architectures (e.g., Bacterial Sensing)

While research specifically on Ti2CN for bacterial sensing is emerging, related titanium compounds like titanium dioxide (TiO2), titanium nitride (TiN), and titanium carbide (Ti3C2) MXenes have been successfully integrated into various biosensor architectures, indicating a strong potential for Ti2CN in this field. nih.govgoogle.comnih.govresearchgate.net The fundamental principle of these biosensors involves using the titanium-based material as a transducer surface. mdpi.com This surface is functionalized to immobilize specific biological recognition elements, such as antibodies or antimicrobial peptides (AMPs), which can selectively capture target analytes like bacteria. mdpi.commdpi.comnih.gov

For example, electrochemical biosensors have been developed using TiO2 nanotube arrays, where the specific interaction between the TiO2 surface and the phosphate (B84403) groups on exosomes leads to a detectable change in the electrochemical signal. nih.gov Similarly, vertical-capacitance sensors have been functionalized with the AMP melittin, which interacts with bacterial cell membranes, causing a measurable change in capacitance upon bacterial capture. mdpi.com The excellent conductivity and surface chemistry of materials like Ti3C2 MXenes have also been leveraged for the electrochemical detection of various biomolecules. google.comresearchgate.net

Given that Ti2CN possesses a unique combination of ceramic and metallic properties, including good electrical conductivity and chemical stability, it is a promising candidate material for sensor platforms. researchgate.net Its surface can be functionalized to immobilize bioreceptors for detecting specific bacteria. mdpi.com Upon binding of bacteria to the functionalized Ti2CN surface, a change in the electrical or electrochemical properties of the material, such as impedance or capacitance, could be measured, forming the basis of a highly sensitive and selective bacterial sensor. nih.govmdpi.comresearchgate.net

Future Outlook and Emerging Research Directions in Titanium Carbide Nitride Ti2cn Science

Exploration of Novel Ti2CN Compositions and Architectures